

# Literature review comparing Go 6983 and Sotrastaurin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Go 6983

Cat. No.: B1684112

[Get Quote](#)

## A Comprehensive Comparison of the PKC Inhibitors Go 6983 and Sotrastaurin for Researchers

This guide provides a detailed, data-driven comparison of two widely used Protein Kinase C (PKC) inhibitors, **Go 6983** and Sotrastaurin (also known as AEB071). The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection of the most appropriate inhibitor for their experimental needs.

## Introduction to Go 6983 and Sotrastaurin

**Go 6983** is a broad-spectrum, cell-permeable PKC inhibitor belonging to the bisindolylmaleimide class of compounds.<sup>[1]</sup> It functions as an ATP-competitive inhibitor and is widely used in preclinical research to investigate the roles of various PKC isoforms in cellular signaling pathways.<sup>[2]</sup> Its applications have been noted in studies of cardioprotection, where it can attenuate the effects of ischemia/reperfusion injury.<sup>[3][4][5]</sup>

Sotrastaurin (AEB071) is a potent, selective, and orally-active pan-PKC inhibitor.<sup>[6][7]</sup> It has been the subject of numerous clinical trials, particularly for its immunosuppressive properties in preventing organ transplant rejection and for its potential as an anti-cancer agent in diseases like uveal melanoma.<sup>[7][8][9][10][11]</sup> Its mechanism primarily involves the inhibition of T-cell activation.<sup>[12][13]</sup>

## Inhibitory Profile and Selectivity

The primary difference between **Go 6983** and Sotrastaurin lies in their potency and selectivity against the various PKC isoforms.

| Inhibitor        | Target PKC Isoform | IC50 / Ki (nM)                                               | Notes            |
|------------------|--------------------|--------------------------------------------------------------|------------------|
| Go 6983          | PKC $\alpha$       | 7                                                            | IC50[14][15][16] |
| PKC $\beta$      | 7                  | IC50[14][15][16]                                             |                  |
| PKC $\gamma$     | 6                  | IC50[14][15][16]                                             |                  |
| PKC $\delta$     | 10                 | IC50[14][15][16]                                             |                  |
| PKC $\zeta$      | 60                 | IC50[14][15][16]                                             |                  |
| PKC $\mu$ (PKD1) | 20,000             | IC50; Notably less effective against PKC $\mu$ .[14][17][18] |                  |
| Sotrastaurin     | PKC $\alpha$       | 0.95                                                         | Ki[6][7]         |
| PKC $\beta$      | 0.64               | Ki[6][7]                                                     |                  |
| PKC $\delta$     | 2.1                | Ki[6]                                                        |                  |
| PKC $\epsilon$   | 3.2                | Ki[6]                                                        |                  |
| PKC $\eta$       | 1.8                | Ki[6]                                                        |                  |
| PKC $\theta$     | 0.22               | Ki; Shows highest potency against PKC $\theta$ .[6][7][19]   |                  |
| PKC $\zeta$      | -                  | Inactive against PKC $\zeta$ , [19]                          |                  |

#### Key Observations:

- **Potency:** Sotrastaurin generally exhibits higher potency with Ki values in the sub-nanomolar to low nanomolar range, whereas **Go 6983** has IC50 values in the low to mid-nanomolar range for most classical and novel PKC isoforms.[6][7][14]
- **Selectivity:**

- **Go 6983** is considered a broad-spectrum inhibitor, affecting conventional ( $\alpha$ ,  $\beta$ ,  $\gamma$ ), novel ( $\delta$ ), and atypical ( $\zeta$ ) PKC isoforms, although it is significantly less potent against PKC $\gamma$  (also known as PKD1).[14][17][18]
- Sotrastaurin is a pan-PKC inhibitor but is notably inactive against the atypical isoform PKC $\zeta$ .[19] It shows particularly high potency for PKC $\theta$ , which is crucial for its effects on T-cell activation.[6][7]
- Off-Target Effects: Both inhibitors can affect other kinases. At a concentration of 500 nM, **Go 6983** was found to substantially inhibit 21 other kinases in a large panel screen.[2] Sotrastaurin has been shown to inhibit glycogen synthase kinase 3 $\beta$  (GSK3 $\beta$ ) with an IC50 below 1  $\mu$ M.[6]

## Mechanism of Action and Signaling Pathway

Both **Go 6983** and Sotrastaurin are ATP-competitive inhibitors, meaning they bind to the ATP-binding site in the catalytic domain of PKC, preventing the phosphorylation of its substrates. This action blocks the downstream signaling cascades that are dependent on PKC activity.

The following diagram illustrates the general activation of conventional and novel PKC isoforms and the point of inhibition by these small molecules.



[Click to download full resolution via product page](#)

Caption: General PKC signaling pathway and point of inhibition.

## Experimental Protocols

A standard method to determine the inhibitory activity of compounds like **Go 6983** and Sotrastaurin is an in vitro kinase assay.

### Protocol: In Vitro PKC Kinase Activity Assay

This protocol is a generalized procedure based on common methodologies, such as scintillation proximity assays or filter-binding assays.[19]

Objective: To measure the phosphotransferase activity of a specific PKC isoform in the presence of an inhibitor and determine the IC<sub>50</sub> value.

#### Materials:

- Recombinant purified PKC isoform
- Specific peptide substrate for the PKC isoform
- Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl<sub>2</sub>, 0.2 mM CaCl<sub>2</sub>)
- Lipid activator solution (e.g., phosphatidylserine and diacylglycerol vesicles)
- [ $\gamma$ -<sup>32</sup>P]ATP or [ $\gamma$ -<sup>33</sup>P]ATP
- ATP solution (non-radioactive)
- **Go 6983** or Sotrastaurin (dissolved in DMSO, with serial dilutions prepared)
- P81 phosphocellulose paper or other binding matrix
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation fluid and counter

#### Procedure:

- Prepare Reagents: Thaw all reagents and keep them on ice. Sonicate the lipid activator solution immediately before use.

- Prepare Reaction Mix: In a microcentrifuge tube, combine the kinase assay buffer, lipid activator, and the specific peptide substrate.
- Add Inhibitor: Add a small volume of the serially diluted inhibitor (**Go 6983** or Sotrastaurin) or DMSO (for the control) to the reaction tubes.
- Add Enzyme: Add the purified PKC isoform to the tubes to initiate a pre-incubation period.
- Initiate Kinase Reaction: Start the phosphorylation reaction by adding the ATP mix, which includes a known concentration of non-radioactive ATP and a tracer amount of [ $\gamma$ -<sup>32</sup>P]ATP.
- Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.
- Stop Reaction & Spot: Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the free radioactive ATP will not.
- Washing: Wash the P81 papers multiple times with the phosphoric acid wash buffer to remove any unbound [ $\gamma$ -<sup>32</sup>P]ATP.
- Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Plot the measured radioactivity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC<sub>50</sub> value, which is the concentration of the inhibitor required to reduce PKC activity by 50%.

## Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for an *in vitro* PKC kinase activity assay.

## Summary and Recommendations

The choice between **Go 6983** and Sotрастaurин depends heavily on the specific research question and experimental context.

- Choose **Go 6983** for:
  - Broad, non-isoform-specific inhibition of PKC in in vitro or cell-based assays where a well-characterized, general PKC inhibitor is needed.
  - Studies where inhibition of the atypical PKC $\zeta$  is desired.[14][15][16]
  - Differentiating the activity of PKC $\mu$  (PKD1) from other PKC isoforms, due to its low potency against PKC $\mu$ .[17][18]
  - Preclinical models of ischemia/reperfusion injury.[3][4]
- Choose Sotрастaurин for:
  - High-potency inhibition of conventional and novel PKC isoforms.
  - Experiments focused on T-cell activation and immunosuppression, particularly where targeting PKC $\theta$  is important.[7][12]
  - In vivo studies, given its development as an orally bioavailable drug.[6]
  - Studies where sparing the atypical PKC $\zeta$  isoform is critical.[19]
  - Translational research related to oncology or immunology, leveraging the existing clinical data.[8][10][20]

Both compounds are powerful tools for dissecting the complex roles of PKC signaling. Researchers should carefully consider the isoform selectivity, potency, and known off-target effects detailed in this guide to ensure the most accurate and interpretable experimental outcomes.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [digitalcommons.pcom.edu](#) [digitalcommons.pcom.edu]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gö 6983: a fast acting protein kinase C inhibitor that attenuates myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [researchgate.net](#) [researchgate.net]
- 5. "Gö 6983: A Fast Acting Protein Kinase C Inhibitor That Attenuates Myoc" by Lindon H. Young, Brian J. Balin PhD et al. [digitalcommons.pcom.edu]
- 6. [medchemexpress.com](#) [medchemexpress.com]
- 7. [mdpi.com](#) [mdpi.com]
- 8. A Phase Ib Study of Sotрастaurин, a PKC Inhibitor, and Alpelisib, a PI3K $\alpha$  Inhibitor, in Patients with Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase Ib Study of Sotрастaurин, a PKC Inhibitor, and Alpelisib, a PI3K $\alpha$  Inhibitor, in Patients with Metastatic Uveal ... [ouci.dntb.gov.ua]
- 10. [mdpi.com](#) [mdpi.com]
- 11. A phase Ib trial of combined PKC and MEK inhibition with sotрастaurин and binimetinib in patients with metastatic uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The potent protein kinase C-selective inhibitor AEB071 (sotрастaurин) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The protein kinase C inhibitor sotрастaurин allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Go 6983 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 15. Go 6983 | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 16. [medchemexpress.com](#) [medchemexpress.com]

- 17. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of protein kinase C mu by various inhibitors. Differentiation from protein kinase c isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Overview of sotрастaurин clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Literature review comparing Go 6983 and Sotрастaurин]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684112#literature-review-comparing-go-6983-and-sotрастaurин]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)